Ethyl 2-mercapto-2-methylpropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sparingly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

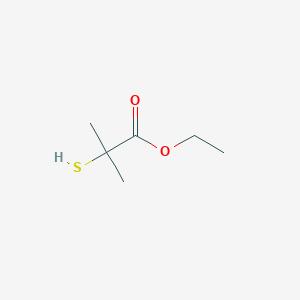

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4-8-5(7)6(2,3)9/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYGHGCEEJDHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557097 | |

| Record name | Ethyl 2-mercapto-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; Meaty fruity aroma upon dilution | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very sparingly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.023 | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33441-50-8 | |

| Record name | Ethyl 2-mercapto-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033441508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-mercapto-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-2-MERCAPTOISOBUTYRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-MERCAPTO-2-METHYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMU1N2F20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Ethyl 2-mercapto-2-methylpropionate" CAS number 33441-50-8

An In-depth Technical Guide to Ethyl 2-mercapto-2-methylpropionate (CAS 33441-50-8)

This guide provides a comprehensive technical overview of this compound, a versatile organosulfur compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, mechanisms of action in key applications, and practical methodologies for its use and analysis. The structure of this guide is designed to logically present the scientific narrative of this molecule, from its fundamental properties to its advanced applications.

Core Molecular Profile and Physicochemical Properties

This compound (IUPAC name: Ethyl 2-sulfanyl-2-methylpropanoate) is a bifunctional molecule featuring a tertiary thiol (-SH) group and an ethyl ester moiety.[1] This unique structural arrangement is the foundation of its chemical reactivity and utility as a versatile intermediate in organic synthesis.[1][2] The tertiary nature of the thiol group, where the sulfur is attached to a carbon bonded to three other carbons, influences its steric and electronic properties.[1]

The interplay between the nucleophilic thiol and the modifiable ester group allows for its strategic incorporation into a wide range of molecular architectures, from complex polymers to bioactive molecules.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 33441-50-8 | [1][3] |

| Molecular Formula | C₆H₁₂O₂S | [1][3] |

| Molecular Weight | 148.22 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid/oil | [1][4] |

| Odor | Meaty, fruity, sulfurous | [1][4] |

| Boiling Point | 186-187 °C at 760 mmHg | [2][4] |

| Density | ~1.021 g/cm³ | [2] |

| Refractive Index | ~1.456 @ 20.00 °C | [2] |

| Flash Point | ~65.3 °C (149 °F) | [2][4] |

| Solubility | Soluble in alcohol, chloroform, ethyl acetate. Limited solubility in water (~2844 mg/L @ 25 °C est.). | [1][4] |

Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-mercapto-2-methylpropionic acid, with ethanol.[1] This reaction is a cornerstone of organic synthesis, valued for its use of readily available starting materials.

Causality of Experimental Design: The reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is reversible, so to drive the equilibrium towards the formation of the ester, water, the reaction byproduct, must be removed. This is typically achieved using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[1] Furthermore, due to the sensitivity of the thiol group to oxidation (e.g., forming disulfides), the reaction is best conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Caption: Fischer Esterification for this compound Synthesis.

Self-Validating Laboratory Synthesis Protocol

This protocol is designed to be self-validating by including in-process checks (TLC) and a final purification step that ensures the final product meets expected purity standards.

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Place the flask in a heating mantle on a magnetic stir plate. Ensure the entire system is under a positive pressure of inert gas (N₂ or Ar).

-

Charging Reactants: To the flask, add 2-mercapto-2-methylpropionic acid (1.0 eq), ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

-

Workup: Once the reaction is complete (no more water is collected or TLC shows full conversion), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification & Validation: The crude product is purified by fractional distillation under reduced pressure. The purity of the final colorless oil can be validated by Gas Chromatography (GC) and its structure confirmed by ¹H NMR spectroscopy.

Core Applications in Scientific Research

The dual functionality of this molecule makes it a valuable tool in several advanced scientific fields.

Polymer Chemistry: A Chain Transfer Agent in RAFT Polymerization

A primary application of this compound is as a highly efficient Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] RAFT is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, complex architectures (e.g., block, graft), and very low polydispersity indices (PDI).[1]

Mechanism of Control: The thiol group is the key to its function as a CTA. In the RAFT process, the CTA reversibly reacts with the growing polymer chains. This establishes a dynamic equilibrium between active (propagating) and dormant (capped with the CTA) polymer chains. Because the vast majority of chains are in the dormant state at any given time, the probability of termination events is significantly reduced. This allows all polymer chains to grow at a similar rate, leading to a controlled molecular weight and a narrow PDI.

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) Mechanism.

Intermediate for Bioactive Molecules

This compound serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[2][5]

-

Pharmaceuticals: The thiol group can act as a potent nucleophile for introduction into larger molecules. It can also be a precursor for creating sulfur-containing heterocycles or can be protected and later revealed in a synthetic route. In drug development, such thiol-containing fragments can be used to bind to specific protein targets or to improve the pharmacokinetic profile of a drug candidate.

-

Agrochemicals: It is used to synthesize novel pesticides and herbicides.[2] The organosulfur moiety is a common feature in many bioactive agricultural compounds, contributing to their efficacy.

Analytical Quality Control

Ensuring the purity of this compound is critical for its successful application, especially in polymerization and pharmaceutical synthesis where impurities can terminate reactions or lead to unwanted side products.

Primary Analytical Technique: Gas Chromatography (GC) GC with Flame Ionization Detection (FID) is the standard method for assessing the purity of this volatile compound. The technique separates the target compound from residual solvents, starting materials, and byproducts based on differences in boiling points and interactions with the GC column's stationary phase.

Caption: Quality Control Workflow for Purity Assessment via GC-FID.

Standard GC-FID Protocol for Purity Assessment

-

Standard Preparation: Prepare a calibration standard by accurately weighing and dissolving the reference standard of this compound in a suitable solvent like dichloromethane or ethyl acetate.

-

Sample Preparation: Prepare the synthesized sample by diluting it in the same solvent to a concentration within the calibration range.

-

GC System Configuration:

-

Column: A non-polar capillary column, such as a DB-1 or SE-54 (30m x 0.25mm x 0.25µm), is suitable.

-

Injector: Set to 250 °C.

-

Detector (FID): Set to 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 290 °C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject 1 µL of the prepared sample.

-

Quantification: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its chemical nature.

-

Hazards: The compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. It is also characterized by a strong, unpleasant odor (stench).[6]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat. Take precautionary measures against static discharge by grounding and bonding containers and equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources. Due to its sensitivity to air, storage under an inert gas atmosphere is recommended to prevent oxidation.[7]

Conclusion

This compound (CAS 33441-50-8) is a functionally rich molecule whose value lies in the precise reactivity of its thiol and ester groups. Its role as a chain transfer agent in RAFT polymerization showcases its utility in creating advanced materials with controlled properties. As a synthetic intermediate, it provides a reliable scaffold for building complexity in the pharmaceutical and agrochemical industries. Understanding its synthesis, reaction mechanisms, and analytical validation procedures, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

-

The Good Scents Company. (n.d.). ethyl 2-mercapto-2-methyl propionate, 33441-50-8. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-mercaptopropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

-

LookChem. (n.d.). Cas 33441-50-8, 2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl 2-mercaptopropanoate (FDB008122). Retrieved from [Link]

- Google Patents. (2020). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

-

Pharmaffiliates. (n.d.). CAS No : 33441-50-8 | Product Name : this compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

-

NIOSH. (1994). MERCAPTANS, METHYL-, ETHYL-, and n-BUTYL- 2542. CDC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

-

MDPI. (2022). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

Sources

- 1. This compound | 33441-50-8 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. ethyl 2-mercapto-2-methyl propionate, 33441-50-8 [thegoodscentscompany.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.com [fishersci.com]

- 7. ETHYL 2-MERCAPTOPROPIONATE | 19788-49-9 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-mercapto-2-methylpropionate: Properties, Reactivity, and Applications

Introduction: Unveiling a Versatile Thiochemical Building Block

Ethyl 2-mercapto-2-methylpropionate (CAS No. 33441-50-8) is a bifunctional organosulfur compound that, despite its relatively simple structure, offers a remarkable degree of chemical versatility.[1] Its architecture, featuring a sterically hindered tertiary thiol group and an ethyl ester moiety, makes it a valuable and reactive intermediate in a multitude of scientific and industrial domains.[1] This guide provides an in-depth exploration of its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices and present self-validating protocols to ensure both technical accuracy and practical utility.

Part 1: Physicochemical Properties & Characterization

A comprehensive understanding of a molecule's physical and chemical properties is the foundation for its effective application. This compound is a colorless to pale yellow liquid characterized by a distinct "meaty" and "fruity" odor, a trait common to many volatile sulfur compounds that allows them to serve as potent flavoring agents even at low concentrations.[2]

Data Presentation: Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 33441-50-8 | [2][3] |

| Molecular Formula | C₆H₁₂O₂S | [3] |

| Molecular Weight | 148.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Meaty, Fruity | [2] |

| Boiling Point | 186-187 °C @ 760 mmHg | [1][2][4] |

| Density | ~1.021 g/cm³ @ 25°C | [1][5] |

| Refractive Index | ~1.456 @ 20°C | [1][4] |

| Flash Point | ~65.3 °C (149 °F) | [1][2][4] |

| Solubility | Soluble in alcohol; Water: ~2.8 g/L @ 25°C (est.) | [2] |

| logP (o/w) | ~1.89 (est.) | [2][4] |

Experimental Protocol: Analytical Characterization (GC-MS & NMR)

Verifying the identity and purity of this compound is critical before its use in any application. The following protocol outlines a standard approach.

Objective: To confirm the chemical identity and assess the purity of a sample of this compound.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Expected Outcome: A primary peak at a specific retention time. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 148, along with characteristic fragment ions.[6] Purity is determined by the relative area of the main peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals: The spectrum should be consistent with the molecule's structure, showing signals for the ethyl group (a triplet and a quartet), the two equivalent methyl groups (a singlet), and the thiol proton (a singlet).

-

Expected ¹³C NMR Signals: The spectrum will show distinct peaks for the carbonyl carbon, the quaternary carbon bonded to sulfur, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons.

-

Part 2: Synthesis & Purification

The most common and industrially viable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[7][8][9][10]

Causality: The Fischer esterification is an equilibrium-driven process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using one of the reactants (usually the less expensive alcohol) in large excess and/or by removing water as it is formed.[10] A Dean-Stark apparatus is the classic and most effective tool for this purpose, as it physically sequesters the water produced, preventing the reverse hydrolysis reaction.

Diagram: Fischer Esterification Mechanism

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

Experimental Protocol: Laboratory Synthesis

Objective: To synthesize this compound from 2-mercapto-2-methylpropionic acid and ethanol.

Materials:

-

2-mercapto-2-methylpropionic acid

-

Absolute Ethanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Methodology:

-

Reaction Setup:

-

Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Assemble the reaction apparatus: a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

To the flask, add 2-mercapto-2-methylpropionic acid (1.0 eq), a large excess of absolute ethanol (3-5 eq), and a suitable volume of toluene (e.g., to fill the Dean-Stark trap).

-

Critical Step: The thiol group is susceptible to oxidation. It is advisable to purge the apparatus with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction.

-

Add a catalytic amount of p-TsOH (0.02-0.05 eq) or cautiously add concentrated H₂SO₄.

-

-

Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring. Toluene will form an azeotrope with the water produced, which will collect in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is produced. This can take several hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst - caution: CO₂ evolution ), and finally with brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.

-

Part 3: Core Reactivity of the Thiol Group

The chemical behavior of this compound is dominated by its tertiary thiol group. Thiols are the sulfur analogs of alcohols but exhibit distinct reactivity, primarily due to sulfur's larger size, lower electronegativity, and the higher acidity of the S-H bond compared to the O-H bond.[11]

Diagram: Key Reactivity Pathwaysdot

Sources

- 1. Cas 33441-50-8,2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 2. ethyl 2-mercapto-2-methyl propionate, 33441-50-8 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. CAS#:33441-50-8 | 2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER | Chemsrc [chemsrc.com]

- 5. This compound | CAS 33441-50-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. ETHYL 2-MERCAPTOPROPIONATE(19788-49-9) 1H NMR [m.chemicalbook.com]

- 7. studylib.net [studylib.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thiol - Wikipedia [en.wikipedia.org]

"Ethyl 2-mercapto-2-methylpropionate" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-mercapto-2-methylpropionate

This guide provides a comprehensive analysis of this compound (CAS: 33441-50-8), a key organosulfur intermediate, through the principal spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data, but on the causal interpretation and the self-validating logic that underpins structural elucidation in a modern research and development setting.

Foundational Overview: Structure and Application

This compound, with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol , is a versatile chemical building block.[1][2] Its structure is characterized by a tertiary thiol group and an ethyl ester moiety attached to the same quaternary carbon. This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in polymer chemistry and the development of novel pharmaceuticals.[1] A definitive structural confirmation is paramount for its effective use, which is achieved by synthesizing data from multiple spectroscopic platforms.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.

Spectral Analysis

For this compound, the IR spectrum is dominated by absorptions from the ester and thiol groups.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Significance |

| ~2980-2850 | C-H stretch (alkyl) | Medium-Strong | Confirms the presence of the ethyl and methyl C-H bonds. [3] |

| ~2550 | S-H stretch (thiol) | Weak [1] | A highly diagnostic, though often weak, peak confirming the thiol functional group. [3][4] |

| ~1740 | C=O stretch (ester) | Strong [1] | A prominent, sharp peak characteristic of a saturated ester carbonyl group. [3][5] |

| ~1300-1000 | C-O stretch (ester) | Strong | Esters typically show two strong C-O stretching bands in this region, confirming the ester linkage. [5][6] |

The presence of the strong C=O stretch around 1740 cm⁻¹ and the weak S-H stretch near 2550 cm⁻¹ provides a rapid and unambiguous confirmation of the core functional groups.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal. The ATR technique is ideal as it requires minimal sample preparation and is suitable for liquids.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks and correlate them to the expected functional groups.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique used for this purpose.

Spectral Analysis

The mass spectrum will show the molecular ion (M⁺˙) and various fragment ions.

-

Molecular Ion (M⁺˙): The molecular formula C₆H₁₂O₂S gives a molecular weight of 148.22. The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 148. [1]* Fragmentation Pattern: The structure of this compound is expected to fragment via pathways characteristic of ethyl esters. [7][8]The primary cleavage is often adjacent to the carbonyl group.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 148 | [C₆H₁₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 115 | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| 103 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical (α-cleavage), a common pathway for ethyl esters. [7] |

| 73 | [C(CH₃)₂SH]⁺ | Cleavage of the ester bond with charge retention on the thiol-containing fragment. |

| 45 | [OC₂H₅]⁺ | Ethoxy cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

digraph "MS_Fragmentation" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];M [label="[C₆H₁₂O₂S]⁺˙\nm/z = 148"]; F1 [label="[C₅H₉OS]⁺\nm/z = 115"]; F2 [label="[C₄H₇S]⁺\nm/z = 103"]; F3 [label="[C₃H₇S]⁺\nm/z = 73"];

M -> F1 [label="- •SH"]; M -> F2 [label="- •OC₂H₅"]; M -> F3 [label="- •COOC₂H₅"]; }

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal platform for analyzing volatile compounds like this, providing both separation and structural data.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program (e.g., starting at 50°C, ramping to 250°C) to ensure elution of the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (EI mode).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the major fragment ions to confirm the structure.

Consolidated Data Summary

This table provides a consolidated overview of the key spectroscopic data for the unambiguous identification of this compound.

| Technique | Feature | Observed Value |

| ¹H NMR | Ethyl -CH₃ | δ 1.2–1.4 ppm (t, 3H) |

| Methyl C-(CH₃)₂ | δ ~1.5 ppm (s, 6H) | |

| Thiol -SH | δ ~2.7 ppm (s, 1H) | |

| Ethyl -OCH₂- | δ ~4.1 ppm (q, 2H) | |

| ¹³C NMR | Carbonyl C=O | δ ~170-175 ppm |

| IR | S-H Stretch | ~2550 cm⁻¹ |

| C=O Stretch | ~1740 cm⁻¹ | |

| Mass Spec | Molecular Ion (M⁺˙) | m/z 148 |

| Key Fragment | m/z 103 (Loss of -OC₂H₅) |

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of the essential thiol and ester functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. The convergence of data from these independent, yet complementary, analyses provides an unassailable, self-validating confirmation of the molecule's identity, a critical requirement for its application in research and industry.

References

-

Ethyl 2-mercaptopropionate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

ethyl 2-mercapto-2-methyl propionate, 33441-50-8 . The Good Scents Company. Available at: [Link]

-

This compound | CAS 33441-50-8 . Chemical-Suppliers.com. Available at: [Link]

-

Introductory note on the 13C NMR spectrum of methyl propanoate . Doc Brown's Chemistry. Available at: [Link]

-

Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. Available at: [Link]

-

Typical Infrared Absorption Frequencies . Michigan State University Department of Chemistry. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. Available at: [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder, Department of Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

What are the common fragments in mass spectrometry for esters? . TutorChase. Available at: [Link]

Sources

- 1. This compound | 33441-50-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl 2-mercapto-2-methylpropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Ethyl 2-mercapto-2-methylpropionate. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to conduct and interpret TGA studies on this compound. The guide delves into the theoretical underpinnings of TGA, offers a detailed, field-proven experimental protocol, and explores the anticipated thermal decomposition pathways. Furthermore, it emphasizes the importance of scientific integrity and adherence to Good Laboratory Practices (GLP) to ensure the generation of reliable and reproducible data. Advanced analytical techniques, such as Evolved Gas Analysis (EGA), are also discussed to provide a more complete understanding of the thermal behavior of this compound.

Introduction: Understanding this compound and the Role of TGA

This compound is a versatile organic compound featuring both a tertiary thiol (-SH) and an ethyl ester functional group.[1] Its unique structure makes it a valuable intermediate in various industries, including pharmaceuticals and agrochemicals. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters. Thermogravimetric analysis (TGA) is an essential analytical technique for evaluating the thermal stability and decomposition profile of pharmaceutical ingredients and intermediates.[2] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing crucial data on thermal events such as desolvation, decomposition, and oxidation.[3]

This guide will provide a detailed exploration of the TGA of this compound, offering a robust framework for its analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount before undertaking thermal analysis. Below is a summary of key properties for this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂S | [4] |

| Molecular Weight | 148.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 186.1 ± 13.0 °C at 760 mmHg | [4] |

| Flash Point | 65.3 ± 7.8 °C | [4] |

| Density | Approximately 1.0 g/cm³ | [4] |

The relatively low boiling and flash points indicate that this compound is a volatile liquid, a factor that requires careful consideration during TGA sample preparation and analysis.

Core Principles of Thermogravimetric Analysis (TGA)

TGA is a cornerstone of thermal analysis, providing quantitative information about the mass changes in a material as it is subjected to a controlled temperature program.[3] The resulting data, a TGA curve, plots mass percentage against temperature. Key information derived from a TGA curve includes:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant decomposition begins.

-

Mass Loss Steps: The percentage of mass lost at different temperature ranges, corresponding to specific decomposition events.

-

Residual Mass: The amount of material remaining at the end of the analysis.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

Experimental Protocol: A Self-Validating System for TGA of this compound

The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for a volatile liquid like this compound. This protocol is grounded in the principles of Good Laboratory Practice (GLP).[6]

Instrumentation and Calibration

A calibrated and well-maintained thermogravimetric analyzer is essential. Calibration should be performed according to the manufacturer's guidelines and relevant standards such as ASTM E1131.[7]

Sample Preparation for a Volatile Liquid

Due to the volatility of this compound, meticulous sample preparation is critical to prevent mass loss before the analysis begins.

Step-by-Step Protocol:

-

Crucible Selection: Utilize a hermetically sealed aluminum pan or a standard ceramic crucible with a lid. The choice depends on the desired atmosphere and temperature range. For inert atmosphere analysis up to 600 °C, a sealed aluminum pan is often suitable.

-

Sample Loading: In a controlled environment (e.g., a fume hood with minimal drafts), carefully pipette a small, representative sample (typically 5-10 mg) into the tared crucible.

-

Immediate Sealing: If using a hermetic pan, seal it immediately to prevent evaporation. If using a crucible with a lid, place the lid on securely.

-

Accurate Weighing: Record the initial sample mass with high precision.

-

Instrument Loading: Promptly load the prepared sample into the TGA instrument.

TGA Experimental Parameters

The following table outlines the recommended experimental parameters for the TGA of this compound. The rationale behind each parameter selection is provided to ensure a deep understanding of the experimental design.

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5-10 mg | Ensures a representative sample while minimizing thermal gradients within the sample. |

| Crucible | Sealed aluminum pan (for inert gas) or ceramic with lid | Minimizes evaporative loss of the volatile sample before thermal decomposition begins. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events without excessive analysis time. |

| Temperature Range | Ambient to 600 °C | Sufficient to cover the boiling point and expected decomposition of the compound. |

| Purge Gas | High-purity Nitrogen | Provides an inert atmosphere to study the thermal decomposition without oxidative effects. |

| Flow Rate | 20-50 mL/min | Ensures an inert environment and efficient removal of evolved gases. |

Experimental Workflow Diagram

Caption: TGA Experimental Workflow for this compound.

Predicted Thermal Decomposition Pathway and TGA Curve Interpretation

Based on the chemical structure of this compound and the known thermal behavior of ethyl esters and tertiary thiols, a multi-step decomposition is anticipated.

Proposed Decomposition Mechanism

-

Initial Volatilization: An initial mass loss is expected due to the evaporation of this relatively volatile compound, likely occurring around its boiling point (approx. 186 °C).

-

Ester Pyrolysis: Following volatilization, the ethyl ester group is likely to undergo a concerted, six-membered ring transition state elimination (pyrolysis), yielding ethylene and 2-mercapto-2-methylpropanoic acid. This type of reaction is common for ethyl esters at elevated temperatures.

-

Thiol and Carboxylic Acid Decomposition: The resulting 2-mercapto-2-methylpropanoic acid is unstable at higher temperatures. The tertiary thiol group may undergo elimination to form isobutylene and hydrogen sulfide. The carboxylic acid group will also decompose, potentially releasing carbon dioxide and other small molecules.

Hypothetical TGA and DTG Curves

The TGA curve is predicted to show at least two distinct mass loss steps:

-

Step 1: A significant mass loss corresponding to the volatilization of the compound.

-

Step 2: A subsequent mass loss representing the decomposition of the molecule.

The DTG curve will show corresponding peaks at the temperatures of the maximum rates of these events.

Data Interpretation Diagram

Sources

- 1. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]

- 2. fishersci.com [fishersci.com]

- 3. tainstruments.com [tainstruments.com]

- 4. ethyl 3-mercaptopropionate, 5466-06-8 [thegoodscentscompany.com]

- 5. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pivalic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Leveraging Ethyl 2-mercapto-2-methylpropionate in the Synthesis of Advanced Mucoadhesive Polymers

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Thiolated polymers, or thiomers, represent the vanguard of mucoadhesive drug delivery systems, offering significantly enhanced residency time and bioavailability through covalent bond formation with mucosal surfaces.[1][2] This guide provides an in-depth exploration of the synthesis of these advanced polymers, with a specific focus on the strategic use of thiol-containing compounds, exemplified by the role of chain transfer agents like Ethyl 2-mercapto-2-methylpropionate. We will detail the underlying principles of mucoadhesion, provide validated protocols for polymer synthesis via controlled radical polymerization, and outline essential characterization and performance evaluation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of thiomers for next-generation therapeutic delivery.

The Principle of Thiol-Mediated Mucoadhesion

Traditional mucoadhesive polymers rely on non-covalent interactions such as hydrogen bonds and van der Waals forces.[3] While effective to an extent, these interactions are often transient. Thiomers introduce a paradigm shift by utilizing the thiol (-SH) groups grafted onto the polymer backbone to form strong, covalent disulfide bonds (-S-S-) with cysteine-rich domains present in mucin glycoproteins, the primary components of the mucus layer.[1][4] This covalent anchoring is the cornerstone of their superior performance.

Key Advantages of Thiolated Polymers:

-

Enhanced Adhesion: Formation of covalent bonds can increase the mucoadhesive strength by up to 140-fold compared to non-thiolated analogues.[4]

-

Prolonged Residence Time: Stronger adhesion leads to significantly longer contact time at the site of application, which is crucial for controlled drug release.[1]

-

Improved Bioavailability: By remaining at the absorption site longer, thiomers can increase the overall bioavailability of the payload drug and reduce dosing frequency.[1][2]

-

Permeation Enhancement: Some thiomers can reversibly open tight junctions between epithelial cells, facilitating the transport of drugs across the mucosal barrier.[5]

The fundamental mechanism involves a thiol-disulfide exchange reaction between the thiomer and the mucin, creating a stable link that dramatically enhances retention.

Figure 2: General workflow for synthesizing a polymer via RAFT polymerization.

Part B: Protocol for Thiolation of PVP with L-Cysteine

This protocol functionalizes the synthesized PVP by covalently attaching L-cysteine, thereby introducing the essential thiol groups for mucoadhesion. This is achieved through carbodiimide-mediated amide bond formation. [6][7] Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

|---|---|---|

| Synthesized PVP | From Part A | Polymer Backbone |

| L-cysteine hydrochloride | Reagent grade | Thiol Source |

| EDAC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Activating Agent |

| NHS | N-hydroxysuccinimide | Stabilizer |

| Deionized Water | High purity | Solvent |

| Hydrochloric Acid (HCl) | 1 M | pH Adjustment |

| Sodium Hydroxide (NaOH) | 1 M | pH Adjustment |

| Dialysis Tubing | 12-14 kDa MWCO | Purification |

| Lyophilizer (Freeze-dryer) | Standard | Drying |

Step-by-Step Methodology

-

Polymer Hydration: Dissolve the synthesized PVP in deionized water to create a 1% (w/v) solution.

-

Cysteine Addition: Add L-cysteine hydrochloride to the PVP solution. A typical molar excess (e.g., 5-fold relative to the carboxyl groups on the RAFT agent) is recommended. Adjust the pH to 5.0 using 1 M NaOH.

-

Carbodiimide Activation: Add EDAC and NHS to the solution to activate the carboxylic acid end-groups of the PVP. Stir the reaction mixture at room temperature for 4-6 hours. [7]4. Reaction Quenching: The reaction proceeds to completion; no specific quenching step is typically needed.

-

Purification by Dialysis: Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa). Dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted reagents and byproducts. The first day should be against acidic water (pH ~3) to ensure protonation of unreacted amines, followed by two days against pure deionized water.

-

Lyophilization: Freeze the purified polymer solution and lyophilize it for 48 hours to obtain the final, dry thiolated PVP (PVP-cysteine).

-

Storage: Store the final product under inert gas at -20°C to prevent oxidation of the thiol groups.

Essential Characterization of the Thiolated Polymer

Validation of the synthesis is critical. The following tests confirm the successful thiolation and define the polymer's key characteristics.

Protocol: Quantification of Free Thiol Groups via Ellman's Assay

This spectrophotometric assay is the gold standard for quantifying available thiol groups on the polymer.

-

Reagent Preparation: Prepare a 3 mM solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in phosphate buffer (pH 8.0).

-

Sample Preparation: Prepare a 0.5% (w/v) solution of the thiolated polymer in phosphate buffer (pH 8.0).

-

Reaction: Mix 250 µL of the polymer solution with 250 µL of the Ellman's reagent solution.

-

Incubation: Allow the mixture to incubate at room temperature for 2 hours in the dark.

-

Measurement: Measure the absorbance of the solution at 450 nm using a UV-Vis spectrophotometer. [4]6. Quantification: Calculate the concentration of thiol groups using a standard curve prepared with L-cysteine. The results are typically expressed as micromoles of thiol groups per gram of polymer.

Other Key Characterization Methods:

-

Nuclear Magnetic Resonance (NMR): To confirm the covalent attachment of cysteine to the polymer backbone.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic peaks of the amide bond formation.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer backbone.

Performance Evaluation: Mucoadhesion Testing

The ultimate test of the synthesized polymer is its ability to adhere to a mucosal surface. The most common method is a tensile test to measure the force of detachment. [8]

Protocol: Ex Vivo Mucoadhesion Analysis via Tensile Testing

This protocol uses freshly excised porcine intestinal tissue as a model for human mucosa. [9][10] Materials & Equipment

| Item | Specification |

|---|---|

| Texture Analyzer | Equipped with a cylindrical probe (e.g., 10 mm diameter) |

| Porcine Intestinal Tissue | Freshly excised, stored on ice |

| Phosphate Buffered Saline (PBS) | pH 7.4 |

| Cyanoacrylate glue | For sample mounting |

| Polymer compacts | Compressed discs of the synthesized thiomer |

Step-by-Step Methodology

-

Tissue Preparation: Immediately after excision, rinse the porcine intestinal tissue with cold PBS. Cut a section and secure the mucosal side up on the lower platform of the texture analyzer. [10]2. Sample Mounting: Attach a compressed disc of the thiolated polymer to the upper probe of the texture analyzer using cyanoacrylate glue. [8]3. Hydration: Wet the mucosal surface with a controlled volume of PBS (e.g., 50 µL).

-

Adhesion Test Cycle:

-

Approach: Lower the probe at a set speed (e.g., 0.5 mm/s) until it contacts the mucosa.

-

Contact: Apply a defined contact force (e.g., 0.5 N) for a specific duration (e.g., 60 seconds) to ensure intimate contact. [9] * Detachment: Withdraw the probe at a constant speed (e.g., 0.1 mm/s). [9]5. Data Acquisition: The instrument records the force as a function of displacement. The peak force required for detachment is the maximum detachment force (MDF) . The area under the force-distance curve represents the total work of adhesion (TWA) .

-

-

Analysis: Perform multiple replicates and compare the MDF and TWA of the thiolated polymer to a non-thiolated control polymer to quantify the improvement in mucoadhesion.

Figure 3: Workflow for measuring mucoadhesive strength using a texture analyzer.

Conclusion

The synthesis of mucoadhesive polymers via controlled radical polymerization and subsequent thiolation provides a powerful platform for developing advanced drug delivery systems. By using techniques like RAFT, researchers can create well-defined polymers, and through strategic functionalization, introduce potent mucoadhesive properties. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these next-generation biomaterials, paving the way for more effective and targeted therapies.

References

-

Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterisation of mucoadhesive thiolated polymers. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Thiolated Cellulose: A Dual-Acting Mucoadhesive and Permeation-Enhancing Polymer. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

-

In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Thiolated polymers as mucoadhesive drug delivery systems. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. (n.d.). Durham E-Theses. Retrieved January 24, 2026, from [Link]

-

Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

A Protocol for Preparing Mucoadhesive Emulsion Microgels and Assessing Their Mucoadhesion Properties In Vitro. (2024). PubMed. Retrieved January 24, 2026, from [Link]

-

The measurement of mucoadhesion/bioadhesion. (2022). Stable Micro Systems. Retrieved January 24, 2026, from [Link]

-

RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. (2011). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion that Is Applicable to Various Pharmaceutical Dosage Forms. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Scheme 1 RAFT synthesis of poly[2-(dimethylamino)ethyl methacrylate]... (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Mucoadhesive Polymers and Their Mode of Action: A Recent Update. (2017). Journal of Applied Pharmaceutical Science. Retrieved January 24, 2026, from [Link]

-

2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]

-

RAFT-Based Polymers for Click Reactions. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables. (2014). PubMed Central. Retrieved January 24, 2026, from [Link]

-

ethyl 2-mercapto-2-methyl propionate. (n.d.). The Good Scents Company. Retrieved January 24, 2026, from [Link]

-

Mucoadhesive Polymer-Based Formulations for Drug Delivery. (2021). Mathews Open Access Journals. Retrieved January 24, 2026, from [Link]

-

Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applications. (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

Characterization of an In Vitro/Ex Vivo Mucoadhesiveness Measurement Method of PVA Films. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

RAFT General Procedures. (n.d.). Boron Molecular. Retrieved January 24, 2026, from [Link]

-

Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. (2022). MDPI. Retrieved January 24, 2026, from [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. mathewsopenaccess.com [mathewsopenaccess.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stablemicrosystems.com [stablemicrosystems.com]

- 9. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms [mdpi.com]

- 10. Characterization of an In Vitro/Ex Vivo Mucoadhesiveness Measurement Method of PVA Films | MDPI [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Disulfide Bond Formation with Ethyl 2-mercapto-2-methylpropionate

Welcome to the technical support center for Ethyl 2-mercapto-2-methylpropionate. This guide is designed for researchers, scientists, and drug development professionals who are looking to effectively prevent unwanted disulfide bond formation in their experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful application of this specialized thiol-capping agent.

Introduction: The Challenge of Unwanted Disulfide Bonds

In the realm of protein chemistry and biopharmaceutical development, maintaining the correct redox state of cysteine residues is paramount. Unwanted disulfide bond formation can lead to protein aggregation, loss of biological activity, and compromised drug product stability. While a variety of reducing and capping agents are available, each comes with its own set of challenges, including reversibility, reactivity with other functional groups, and the potential for introducing new reactive species.

This compound is a sterically hindered, monofunctional thiol that offers a unique solution to these challenges. Its tertiary thiol group provides a highly specific and stable means of capping free cysteines, thereby preventing their oxidation and subsequent disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an organosulfur compound featuring a tertiary thiol group.[1] Its primary function in this context is to act as a "capping" agent for free sulfhydryl groups on cysteine residues in proteins and peptides. By forming a stable thioether bond with the cysteine, it effectively blocks the thiol from participating in oxidation reactions that lead to disulfide bond formation.

Q2: What are the key advantages of using a sterically hindered thiol like this compound?

The key advantage lies in the stability of the resulting thioether bond. The steric bulk around the sulfur atom in this compound makes the resulting thioether less susceptible to nucleophilic attack and exchange reactions, which can be a problem with less hindered capping agents. This leads to a more permanent and reliable prevention of disulfide bond formation.

Q3: What is the optimal pH for using this compound?

For effective capping, the reaction should be carried out at a pH where a significant portion of the cysteine sulfhydryl groups are in the thiolate form (-S⁻), which is the reactive species. Generally, a pH range of 7.0 to 8.5 is recommended. The pKa of cysteine thiols in proteins can vary, but is typically in the range of 8-9.[2] Operating at a slightly basic pH ensures sufficient thiolate concentration for the reaction to proceed efficiently.

Q4: How should I prepare and store this compound solutions?

This compound has very sparse solubility in water.[3] It is recommended to prepare a stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add it to the aqueous reaction buffer. Stock solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent oxidation of the thiol group.

Q5: Is this compound compatible with other common reagents in bioconjugation?

This compound is generally compatible with common buffer components. However, it will react with thiol-reactive reagents such as maleimides and iodoacetamides.[] If your workflow involves subsequent labeling of other cysteines, it is crucial to remove any excess this compound before proceeding.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Capping of Cysteines | 1. Insufficient Reagent: The molar excess of this compound may be too low. 2. Suboptimal pH: The reaction pH may be too low, resulting in a low concentration of the reactive thiolate species. 3. Steric Hindrance on the Protein: The target cysteine may be in a sterically hindered environment within the protein structure. | 1. Increase the molar excess of this compound to 50-100 fold over the free thiol concentration. 2. Increase the reaction pH to 8.0-8.5, while monitoring protein stability. 3. Consider adding a denaturant (e.g., 2-4 M urea or guanidine hydrochloride) to unfold the protein and increase cysteine accessibility. Ensure the denaturant is compatible with your downstream applications. |

| Protein Precipitation During Reaction | 1. Solvent Shock: Adding a large volume of the organic stock solution of this compound at once can cause protein precipitation. 2. pH Shift: The addition of the reagent may have altered the pH of the buffer, leading to protein instability. | 1. Add the stock solution of this compound to the reaction mixture slowly and with gentle stirring. 2. Re-verify the pH of the reaction mixture after adding the reagent and adjust if necessary. |

| Side Reactions Observed | 1. Reaction with Other Nucleophiles: At very high pH (>9), there is a possibility of reaction with other nucleophilic side chains like lysine. | 1. Maintain the reaction pH within the recommended range of 7.0-8.5. |

| Difficulty in Removing Excess Reagent | 1. Hydrophobicity of the Reagent: The non-polar nature of this compound can make it challenging to remove using standard dialysis or gel filtration. | 1. Use a size-exclusion chromatography (SEC) column with a mobile phase containing a low percentage of organic solvent (e.g., 5-10% acetonitrile) to improve the removal of the hydrophobic reagent. 2. Consider using a reverse-phase C4 or C8 solid-phase extraction (SPE) cartridge for cleanup. |

| Discrepancy in Thiol Quantification | 1. Interference with Ellman's Reagent: Residual this compound will react with DTNB (Ellman's reagent), leading to an overestimation of free thiols.[5] | 1. Ensure complete removal of excess this compound before performing the Ellman's assay.[6] Use a control sample with the capping reagent alone to assess any background signal. |

Experimental Protocols

Protocol 1: Standard Procedure for Capping Free Cysteines

This protocol outlines a general procedure for capping free cysteine residues in a protein sample using this compound.

Materials:

-

Protein sample with free cysteine(s) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for desalting (e.g., PD-10)

Procedure:

-

Prepare a 1 M stock solution of this compound in DMF or DMSO.

-

Determine the concentration of free thiols in your protein sample. This can be done using Ellman's assay.[7]

-

Dilute the protein sample in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the protein solution to achieve a 50-100 fold molar excess over the free thiol concentration. Add the stock solution dropwise while gently vortexing.

-

Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

-

Remove the excess this compound using a desalting SEC column equilibrated with your desired storage buffer.

-

Verify the completion of the capping reaction. This can be done by performing an Ellman's assay on the purified protein to confirm the absence of free thiols. Further characterization can be performed using mass spectrometry to confirm the mass shift corresponding to the addition of the capping group.[8]

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This protocol describes the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify free sulfhydryl groups.[9]

Materials:

-

DTNB stock solution (4 mg/mL in 0.1 M sodium phosphate, pH 8.0)

-

Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

Cysteine or N-acetylcysteine for standard curve

-

Protein sample (capped and uncapped)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.

-

For each sample and standard, add 50 µL of the sample to 950 µL of reaction buffer in a cuvette.

-

Add 50 µL of the DTNB stock solution and mix well.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols in your sample by comparing the absorbance to the standard curve.

Visualizing the Workflow and Mechanism

Mechanism of Cysteine Capping

The following diagram illustrates the nucleophilic attack of the cysteine thiolate on the thiol group of this compound is not the correct mechanism. The intended reaction is the formation of a thioether bond. For this to happen, the cysteine would need to react with an activated form of the capping agent, or the capping agent would react with an electrophile to which the cysteine then adds. A more plausible application in preventing disulfide bonds is through reduction of an existing disulfide, followed by capping. However, the prompt is about preventing formation. A better representation would be the capping of a free thiol to prevent it from oxidizing. A simple diagram showing the cysteine thiol reacting with an electrophilic capping agent would be more appropriate. Given the provided reagent, a more likely scenario for its use would be in a thiol-disulfide exchange to cap a free thiol.

A more accurate representation of preventing disulfide bond formation would be the capping of a free thiol. Let's assume the capping reaction proceeds via a disulfide exchange mechanism where the this compound first forms a mixed disulfide with a reagent like DTNB, which then reacts with the protein thiol. A more direct capping would involve an alkylation reaction, but the provided reagent is a thiol. A simple representation of capping a free thiol to prevent disulfide formation is more direct.

Caption: Capping of a free cysteine thiol to prevent disulfide bond formation.

Experimental Workflow

This diagram outlines the key steps in a typical experiment involving the use of this compound.

Caption: Experimental workflow for cysteine capping and verification.

References

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Master Organic Chemistry. Thiols And Thioethers. (2015). [Link]

-

ResearchGate. Theoretical modeling of pKa's of thiol compounds in aqueous solution. [Link]

-

RSC Publishing. Theoretical modeling of pKa's of thiol compounds in aqueous solution. (2018). [Link]

-

Wong, S. S., & Wong, L. J. (2019). Quantification of Thiols and Disulfides. In Methods in enzymology (Vol. 629, pp. 1-19). Academic Press. [Link]

-

PubMed. The kinetics of thiol-mediated decomposition of S-nitrosothiols. (2006). [Link]

-

ResearchGate. Relationship of thiol pKa and reactivity. [Link]

-

ACS Macro Letters. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). [Link]

-

National Institutes of Health. Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins. [Link]

-

ResearchGate. Recent advances of thiol-selective bioconjugation reactions. [Link]

-

PubMed. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. [Link]

-

National Institutes of Health. Asymmetric synthesis of tertiary thiols and thioethers. [Link]

-

ResearchGate. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. [Link]

-

Chemical Science. Highly enantioselective construction of tertiary thioethers and alcohols via phosphine-catalyzed asymmetric γ-addition reactions of 5 H -thiazol-4-one ... (2015). [Link]

-

ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]

-

National Institutes of Health. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]

-

The Good Scents Company. ethyl 2-mercapto-2-methyl propionate. [Link]

-

ACS Publications. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. [Link]

-

University of Utah. A Protocol for the Determination of Free Thiols. [Link]

-

Wikipedia. Thioester. [Link]

-

ACS Publications. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. (2021). [Link]

-

ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2022). [Link]

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

YouTube. Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. (2022). [Link]

Sources

- 1. This compound | 33441-50-8 | Benchchem [benchchem.com]

- 2. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Temperature Effects in RAFT Polymerization with Ethyl 2-mercapto-2-methylpropionate

Welcome to our dedicated technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Ethyl 2-mercapto-2-methylpropionate as a chain transfer agent (CTA). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the critical parameter of temperature in your RAFT polymerizations. Our goal is to provide you with the expertise and practical insights necessary to achieve well-controlled polymer synthesis.

Understanding the Role of Temperature

Temperature is a pivotal parameter in RAFT polymerization, influencing nearly every aspect of the reaction, from kinetics and control over molecular weight to the stability of the RAFT agent itself. A common misconception is that photochemical processes are temperature-independent; however, the propagation step in photopolymerization is thermally driven[1]. Consequently, the kinetics of radical photopolymerizations are indeed temperature-dependent[1]. This guide will delve into the nuances of temperature effects when using this compound, a thiol-based CTA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for RAFT polymerization using this compound?

The optimal temperature for RAFT polymerization is not a single value but rather a range that depends on the monomer, initiator, and desired polymer characteristics. For most common monomers, a starting point for thermally initiated RAFT polymerization is between 60°C and 80°C[2]. This range typically allows for a suitable rate of initiator decomposition and propagation. However, for photochemically initiated RAFT, the reaction can often be conducted at lower temperatures, for instance, between 25°C and 55°C for methyl acrylate[3].

It is crucial to consider the half-life of your chosen initiator at a given temperature. The ideal temperature should provide a steady and controlled generation of radicals. For thermally initiated systems, it is generally recommended to use a thermal initiator at a temperature higher than its 10-hour half-life temperature to ensure a sufficient rate of radical generation[4].

Q2: How does increasing the temperature affect the rate of polymerization?

Increasing the temperature generally leads to a higher rate of polymerization[3]. This is due to the increased rate of decomposition of the thermal initiator, leading to a higher concentration of radicals, and an increase in the propagation rate constant (kp)[1]. In photopolymerization, while the initiation is light-dependent, the propagation step is still thermally influenced, and higher temperatures will also result in a faster polymerization rate[5].

Q3: What is the effect of temperature on the molecular weight and polydispersity (PDI) of my polymer?

In a well-controlled RAFT polymerization, the number-average molecular weight (Mn) should increase linearly with monomer conversion, and this relationship is generally maintained across a range of temperatures[3]. However, temperature can indirectly affect the polydispersity (PDI).

-

At optimal temperatures: The RAFT equilibrium is efficiently established, leading to a low PDI (typically < 1.3).

-

At excessively high temperatures: Several side reactions can occur, leading to a loss of control and a broadening of the PDI. These can include:

-

Increased rate of termination reactions: Higher radical concentrations at elevated temperatures can lead to more frequent bimolecular termination events, resulting in dead polymer chains and a higher PDI.

-

Chain transfer to monomer or solvent: These reactions are more prevalent at higher temperatures and can lead to the formation of new, uncontrolled polymer chains.

Q4: Can I run my RAFT polymerization with this compound at room temperature?

Yes, room temperature RAFT polymerization is possible, particularly with photoinitiation or by using a redox initiation system[4][8]. This approach can be advantageous for polymerizing monomers that are sensitive to high temperatures or to minimize side reactions[4]. For redox-initiated systems, a suitable redox pair, such as tert-butyl hydroperoxide/ascorbic acid, can enable full monomer conversion at 25°C[4].

Troubleshooting Guide

This section addresses common problems encountered during RAFT polymerization with this compound and provides systematic approaches to their resolution.

Problem 1: The polymerization is too slow or does not initiate.

-

Potential Cause: The reaction temperature is too low for the chosen thermal initiator.

-

Troubleshooting Steps:

-

Verify Initiator Half-Life: Check the 10-hour half-life temperature of your initiator. Ensure your reaction temperature is appropriate to generate a sufficient flux of radicals. For example, AIBN is commonly used at temperatures around 60-80°C[2].

-

Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor the conversion over time to find a suitable rate.

-